molecular formula C7H14ClO4P B14486004 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 66022-02-4

4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14486004
CAS No.: 66022-02-4
M. Wt: 228.61 g/mol
InChI Key: YAJQKGDROFCBLS-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds. This compound is characterized by the presence of a butoxymethyl group, a chlorine atom, and a dioxaphospholan ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of butoxymethyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Phosphonic acids

    Reduction: Phosphine derivatives

    Substitution: Various substituted phospholan derivatives

Scientific Research Applications

4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    Butachlor: A chloroacetamide herbicide with similar structural features.

    Vanillyl butyl ether: An ether compound with a butoxymethyl group.

Uniqueness

4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholan ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

CAS No.

66022-02-4

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

4-(butoxymethyl)-2-chloro-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C7H14ClO4P/c1-2-3-4-10-5-7-6-11-13(8,9)12-7/h7H,2-6H2,1H3

InChI Key

YAJQKGDROFCBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1COP(=O)(O1)Cl

Origin of Product

United States

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